Welcome to the BenchChem Online Store!
molecular formula C7H4BrFO B121081 3-Bromo-2-fluorobenzaldehyde CAS No. 149947-15-9

3-Bromo-2-fluorobenzaldehyde

Cat. No. B121081
M. Wt: 203.01 g/mol
InChI Key: OUAZPCKRSSEQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242967B2

Procedure details

A solution of pyridazine (0.078 mL, 1.075 mmol) in THF (2.0 mL) and a solution of 3-bromo-2-fluorobenzaldehyde (0.200 g, 0.985 mmol) in THF (2.0 mL) were added simultaneously to a cold solution of LTMP at −78° C. The mixture was stirred at −78° C. for 4 h, followed by the addition of excess of HCl/EtOH/THF. The solution was allowed to warm to room temperature, then treated with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2 (3×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford the title compound (0.254 g, 0.897 mmol, 100% yield) as a yellow residue.
Quantity
0.078 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
HCl EtOH THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][N:2]=1.[Br:7][C:8]1[C:9]([F:16])=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12].[Li]N1C(C)(C)CCCC1(C)C.Cl.CCO.C1COCC1.C([O-])(O)=O.[Na+]>C1COCC1>[Br:7][C:8]1[C:9]([F:16])=[C:10]([CH:11]([C:6]2[N:1]=[N:2][CH:3]=[CH:4][CH:5]=2)[OH:12])[CH:13]=[CH:14][CH:15]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
0.078 mL
Type
reactant
Smiles
N1=NC=CC=C1
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]N1C(CCCC1(C)C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
HCl EtOH THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CCO.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(O)C=1N=NC=CC1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.897 mmol
AMOUNT: MASS 0.254 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.